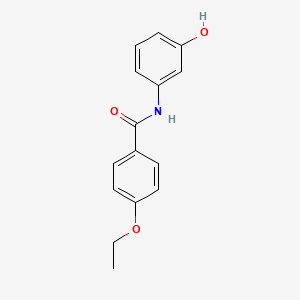
Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine: is a chemical compound with the molecular formula C21H26N2S and a molecular weight of 338.51 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties, including antipsychotic and antihistaminic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-propyl-3-piperidinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
Chemistry: In chemistry, 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine is used as a precursor for the synthesis of other phenothiazine derivatives. It serves as a building block for the development of new compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes. It is used in studies related to neuropharmacology and psychopharmacology .
Medicine: Medically, derivatives of phenothiazine, including 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine, are investigated for their potential use as antipsychotic agents, antihistamines, and antiemetics. They are also explored for their potential in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various chemical manufacturing processes .
作用机制
The mechanism of action of 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, where it acts as an antagonist, blocking the effects of dopamine. This action is crucial in its antipsychotic properties, as it helps to reduce symptoms of psychosis by modulating dopamine activity .
Additionally, this compound may interact with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its antihistaminic and antiemetic effects .
相似化合物的比较
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.
Uniqueness: 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific piperidinylmethyl substitution, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This substitution can influence its binding affinity to various receptors and its overall pharmacokinetic profile .
属性
CAS 编号 |
63834-17-3 |
|---|---|
分子式 |
C21H26N2S |
分子量 |
338.5 g/mol |
IUPAC 名称 |
10-[(1-propylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H26N2S/c1-2-13-22-14-7-8-17(15-22)16-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,17H,2,7-8,13-16H2,1H3 |
InChI 键 |
OPKIXODMNDMFJU-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)

![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)



![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)

